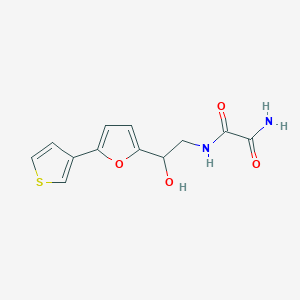

N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide” is a chemical compound with the molecular formula C12H12N2O4S and a molecular weight of 280.3. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a furan ring, which is a five-membered ring with one oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the reaction of sulfur with various carbonyl compounds .Molecular Structure Analysis

The compound contains a thiophene ring and a furan ring. Thiophene is a five-membered ring with one sulfur atom, and furan is a five-membered ring with one oxygen atom . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a thiophene derivative, it may have properties common to other thiophene compounds, such as aromaticity and stability .科学的研究の応用

Oxidative Annulation Reactions

Research on the photoinduced direct oxidative annulation of furan and thiophene derivatives showcases the formation of highly functionalized polyheterocyclic compounds. This process, which operates free from transition metals and oxidants, leverages the excited-state intramolecular proton transfer (ESIPT) phenomenon, leading to the synthesis of complex molecules such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones and their analogues. These methodologies open avenues for constructing complex molecular architectures relevant in materials science and pharmaceuticals (Zhang et al., 2017).

Solar Energy Conversion

The exploration of phenothiazine derivatives with furan and thiophene linkers in dye-sensitized solar cells underlines the influence of conjugated linkers on the efficiency of solar energy conversion. Compounds with furan linkers demonstrated notable improvements in conversion efficiency, highlighting the potential of furan and thiophene derivatives in enhancing renewable energy technologies (Kim et al., 2011).

Biobased Polymer Synthesis

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters presents a sustainable route to biobased furan polyesters. This research signifies the role of furan derivatives in creating environmentally friendly materials with potential applications in bioplastics and other renewable material sectors (Jiang et al., 2014).

Electrochromic Materials

The synthesis and characterization of electrochromic materials derived from bis(2-(3,4-ethylenedioxy)thienyl) monomers underline the utility of thiophene derivatives in developing advanced materials for electronic and optoelectronic applications. These materials exhibit low switching potentials and high stability, making them suitable for displays, smart windows, and other applications requiring color modulation (Sotzing et al., 1996).

Anticancer Activity

The study of NSC 652287, a thiophene derivative, highlights its potent and selective antitumor activity against renal cancer cell lines. Its mechanism, involving the induction of DNA-protein cross-links, illustrates the therapeutic potential of structurally related compounds in oncology, providing insights into designing new anticancer agents (Nieves‐Neira et al., 1999).

特性

IUPAC Name |

N'-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c13-11(16)12(17)14-5-8(15)10-2-1-9(18-10)7-3-4-19-6-7/h1-4,6,8,15H,5H2,(H2,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFDVGMOMDZAHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)C(CNC(=O)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(1-methyl-1H-pyrazol-5-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2978721.png)

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-fluoroaniline](/img/structure/B2978722.png)

![(E)-3-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2978731.png)

![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2978733.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2978738.png)

![Methyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2978741.png)

![dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine](/img/structure/B2978742.png)

![6-Methoxy-1-methyl-pyrrolo[2,3-b]pyridine](/img/structure/B2978743.png)